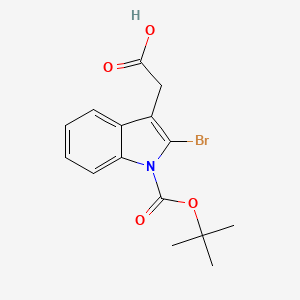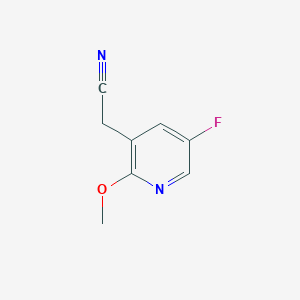
(S)-3-Methyl-1-(p-tolyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: is an organic compound belonging to the class of amines. It features a chiral center at the third carbon atom, making it a stereoisomer with specific spatial arrangements. This compound is characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the third position and a p-tolyl group attached to the first carbon atom.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of (S)-3-methyl-1-(p-tolyl)butanone with ammonia and a reducing agent such as sodium cyanoborohydride.
Chiral Pool Synthesis: Another approach is to start with a chiral precursor, such as (S)-3-methyl-1-(p-tolyl)butanol, and convert it to the amine using reagents like thionyl chloride followed by ammonia.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.
化学反应分析
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: (S)-3-Methyl-1-(p-tolyl)butanol.
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring.
科学研究应用
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-3-Methyl-1-(p-tolyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
相似化合物的比较
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: can be compared to other similar compounds, such as:
(R)-3-Methyl-1-(p-tolyl)butan-1-amine: The enantiomer, which has the opposite spatial arrangement at the chiral center.
3-Methyl-1-(p-tolyl)butan-1-ol: A closely related compound with an alcohol functional group instead of an amine.
p-Tolylmethylamine: A simpler compound lacking the butan-1-amine backbone.
Uniqueness: The presence of the chiral center and the specific arrangement of functional groups make This compound unique in its biological and chemical properties compared to its enantiomer and related compounds.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
(1S)-3-methyl-1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
InChI 键 |
YJBJUTNBLZJNOP-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H](CC(C)C)N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


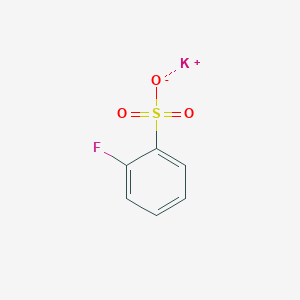
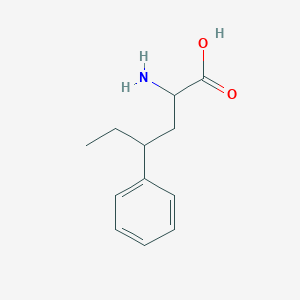
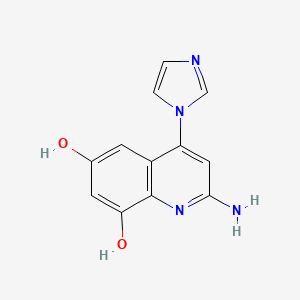
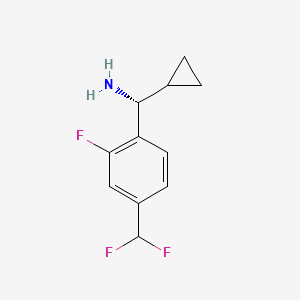
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
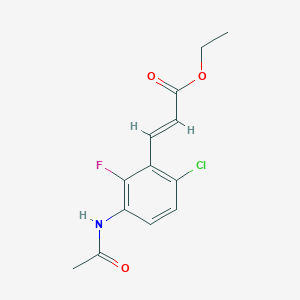

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

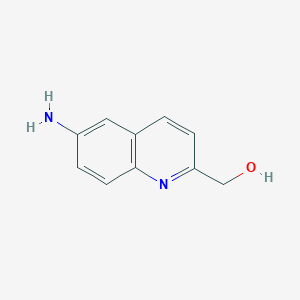
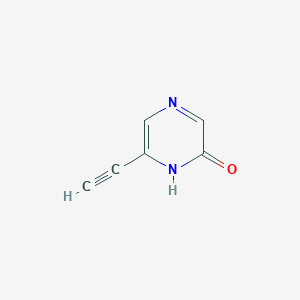
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
